![molecular formula C16H15F3N2OS B2669531 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide CAS No. 913242-28-1](/img/structure/B2669531.png)
2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide is a specialty product for proteomics research . Its molecular formula is C16H15F3N2OS .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C16H15F3N2OS .Physical And Chemical Properties Analysis
The molecular weight of this compound is 340.36 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Research on compounds similar to 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide has focused on their pharmacokinetics and metabolism. For example, a study examined the pharmacokinetics and metabolism of S-1, a compound with a similar structure, in rats. This research is crucial in understanding the behavior of such compounds in biological systems, which is key for developing therapeutic applications (Wu et al., 2006).
Antioxidant and Anticancer Activity
Derivatives of compounds structurally related to this compound have been explored for their antioxidant and anticancer activities. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is structurally similar, indicated significant antioxidant and anticancer properties, especially against glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Antibacterial Activity
Some compounds closely related to this compound have shown promising antibacterial properties. For instance, azole derivatives synthesized from similar compounds demonstrated good antibacterial activity against specific bacterial strains, indicating their potential in antimicrobial applications (Tumosienė et al., 2012).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase is another potential application. Compounds like 4-sulfamoylphenyl-methylthiourea, structurally related to this compound, have shown strong affinities towards carbonic anhydrase isozymes, indicating their potential in treating conditions like glaucoma (Casini et al., 2002).
Novel Oxidative Cyanation Reactions
Research has also been conducted on the use of similar compounds in novel oxidative cyanation reactions of heteroaromatic compounds. This is significant for the synthesis of biologically important molecules and demonstrates the versatility of these compounds in chemical synthesis (Dohi et al., 2005).
Anti-Inflammatory Agents
Lastly, derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which share some structural similarities, have been explored for their potential as anti-inflammatory agents, indicating the broader therapeutic potential of compounds related to this compound (Helal et al., 2011).
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-10(23-14-7-5-12(20)6-8-14)15(22)21-13-4-2-3-11(9-13)16(17,18)19/h2-10H,20H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAAAUZTMKPFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)SC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

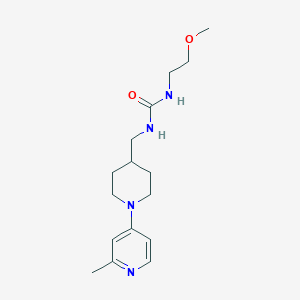
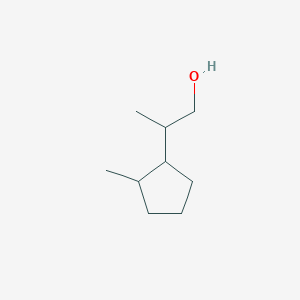
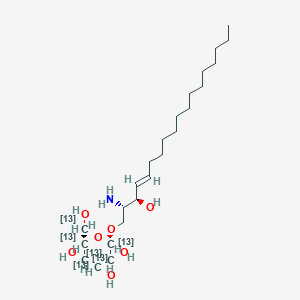
![N-(4-nitrophenyl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2669452.png)
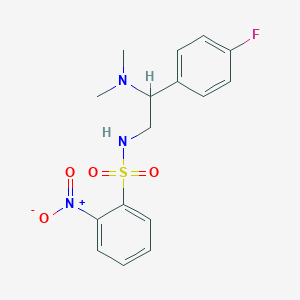
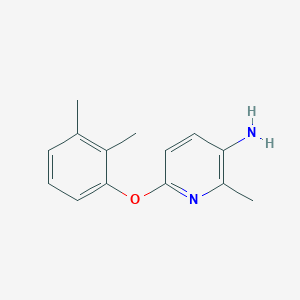
![N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B2669458.png)
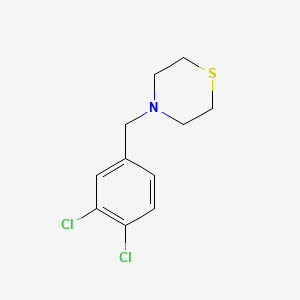
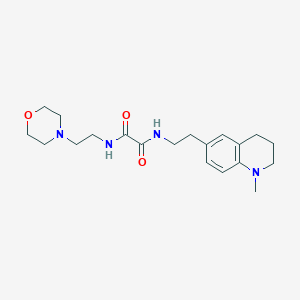
![N-(5-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2669461.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669465.png)

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid](/img/structure/B2669468.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669470.png)